molecular formula C17H15Br B14638550 6-(Bromomethyl)-2,4-dimethylphenanthrene CAS No. 52988-40-6

6-(Bromomethyl)-2,4-dimethylphenanthrene

Cat. No.: B14638550
CAS No.: 52988-40-6
M. Wt: 299.2 g/mol
InChI Key: DIFQLEICWMANPX-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,4-dimethylphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2,4-dimethylphenanthrene typically involves the bromination of 2,4-dimethylphenanthrene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-2,4-dimethylphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Bromomethyl)-2,4-dimethylphenanthrene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,4-dimethylphenanthrene involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.

    6-Bromomethyl-2,4-dimethylpyrene: Another polycyclic aromatic hydrocarbon with similar substitution patterns.

Uniqueness: 6-(Bromomethyl)-2,4-dimethylphenanthrene stands out due to its unique combination of bromomethyl and dimethyl groups on the phenanthrene backbone.

Properties

CAS No.

52988-40-6

Molecular Formula

C17H15Br

Molecular Weight

299.2 g/mol

IUPAC Name

6-(bromomethyl)-2,4-dimethylphenanthrene

InChI

InChI=1S/C17H15Br/c1-11-7-12(2)17-15(8-11)6-5-14-4-3-13(10-18)9-16(14)17/h3-9H,10H2,1-2H3

InChI Key

DIFQLEICWMANPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC3=C2C=C(C=C3)CBr)C

Origin of Product

United States

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